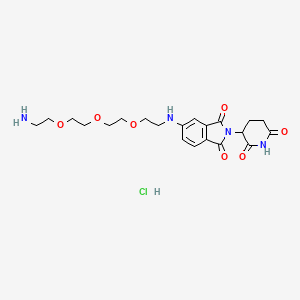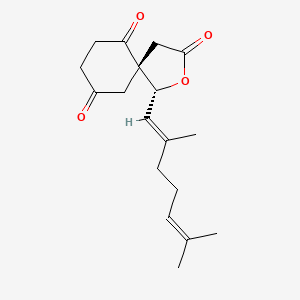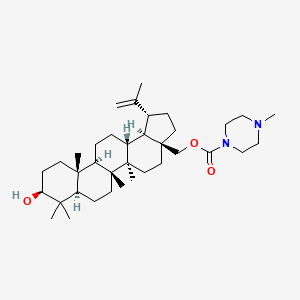
P-gp inhibitor 19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-gp inhibitor 19 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. P-glycoprotein is part of the ATP-binding cassette transporter family and is involved in multidrug resistance, particularly in cancer cells. By inhibiting P-glycoprotein, this compound can enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells, thereby increasing their intracellular concentration and therapeutic effectiveness .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of P-gp inhibitor 19 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures, pressures, and pH levels .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process and ensure compliance with regulatory standards .
化学反应分析
Types of Reactions: P-gp inhibitor 19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
科学研究应用
P-gp inhibitor 19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of P-glycoprotein inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: Employed in cellular and molecular biology research to investigate the role of P-glycoprotein in drug resistance and to explore strategies for overcoming multidrug resistance in cancer cells.
Medicine: Utilized in preclinical and clinical studies to enhance the effectiveness of chemotherapeutic agents and to develop combination therapies for cancer treatment.
Industry: Applied in the pharmaceutical industry to improve the bioavailability and therapeutic index of drugs that are substrates of P-glycoprotein
作用机制
P-gp inhibitor 19 is compared with other similar compounds, such as:
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein but has a different chemical structure and pharmacological profile.
Elacridar: A potent and selective P-glycoprotein inhibitor with a different mechanism of action and higher specificity.
Uniqueness: this compound is unique due to its specific binding affinity and inhibitory potency against P-glycoprotein. It has been shown to effectively enhance the intracellular concentration of chemotherapeutic agents, making it a valuable tool in cancer research and therapy .
相似化合物的比较
- Verapamil
- Elacridar
- Zosuquidar
- Tariquidar
- Valspodar
属性
分子式 |
C36H60N2O3 |
|---|---|
分子量 |
568.9 g/mol |
IUPAC 名称 |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C36H60N2O3/c1-24(2)25-11-16-36(23-41-31(40)38-21-19-37(8)20-22-38)18-17-34(6)26(30(25)36)9-10-28-33(5)14-13-29(39)32(3,4)27(33)12-15-35(28,34)7/h25-30,39H,1,9-23H2,2-8H3/t25-,26+,27-,28+,29-,30+,33-,34+,35+,36+/m0/s1 |
InChI 键 |
BETWNAMCQVLGBS-WHONGPPWSA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)N6CCN(CC6)C |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)N6CCN(CC6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


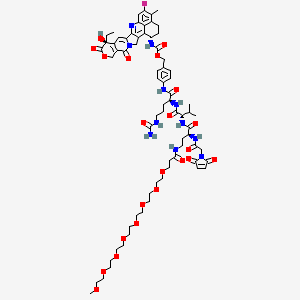
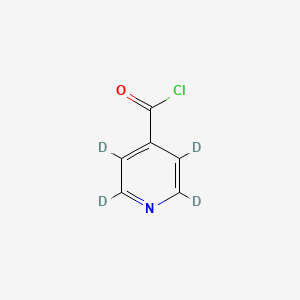
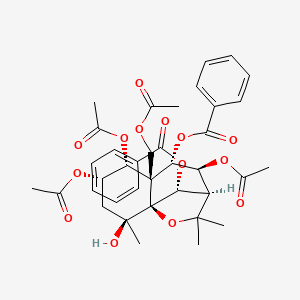
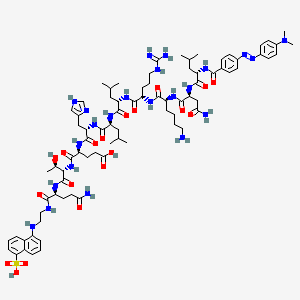

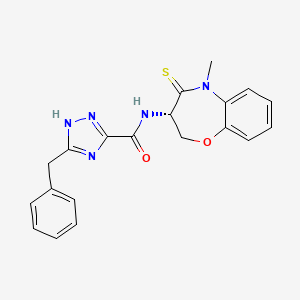
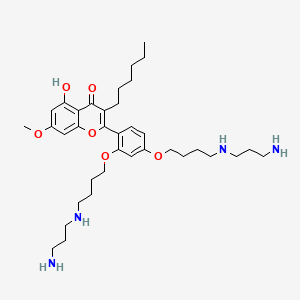
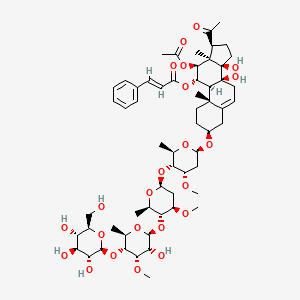

![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
